5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1h,3h)-dione
CAS No.:
Cat. No.: VC18137693
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 5-amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H17N3O2/c1-4-7(2)5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3 |
| Standard InChI Key | DGDBKQUUWAAHKP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CN1C(=O)C(=CN(C1=O)C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrimidinedione backbone, a bicyclic system comprising a pyrimidine ring fused with a diketone moiety. The 1-position is substituted with a methyl group (), while the 3-position bears a 2-methylbutyl chain (). The 5-amino group () introduces hydrogen-bonding capabilities, critical for interactions with biological targets.
Table 1: Molecular Properties of 5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1H,3H)-dione
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (2 carbonyl oxygens, 1 amine) |
The 2-methylbutyl side chain enhances lipophilicity, potentially improving membrane permeability—a desirable trait for drug candidates.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves cyclocondensation of β-ketoesters with urea derivatives under acidic or basic conditions. A representative protocol includes:
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Cyclization: Heating a mixture of methyl acetoacetate and 2-methylbutylurea in the presence of at 80–100°C for 12 hours.
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Amination: Introducing an amino group at the 5-position via nucleophilic substitution using aqueous ammonia.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 90°C | 15% |
| Catalyst | 20% | |
| Solvent | Ethanol | 10% |
| Reaction Time | 14 hours | 5% |
Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) have been proposed to enhance scalability and sustainability.
Industrial-Scale Production Challenges
Key challenges include:
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Purification: The compound’s polarity necessitates chromatographic separation, increasing costs.
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Byproduct Formation: Over-alkylation at the 3-position may occur, requiring stringent stoichiometric control.
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The 5-amino group is susceptible to electrophilic attack, enabling the synthesis of sulfonamides or acylated derivatives. For example, reaction with benzenesulfonyl chloride yields -sulfonyl analogs, which exhibit enhanced solubility.
Ring Functionalization
The pyrimidine ring undergoes halogenation at the 6-position using , producing intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 3: Common Derivatives and Their Applications
| Derivative | Modification Site | Application |
|---|---|---|
| 5-Acetamido | 5-amino | Improved bioavailability |
| 6-Bromo | 6-position | Suzuki coupling precursor |
| 3-(2-Ethylbutyl) | 3-alkyl chain | Enhanced lipophilicity |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for designing kinase inhibitors and immunomodulators. Structural analogs from patent literature show promise in autoimmune disease therapy .
Material Science
Pyrimidinediones have been explored as ligands for metal-organic frameworks (MOFs), though this application remains underexplored for the title compound.
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